1-(Diphenylphosphoryl)-2-propanol
Description
Structurally, it consists of a 2-propanol backbone (hydroxyl group at the second carbon) substituted with a diphenylphosphoryl group (-PO(Ph)₂) at the first carbon. This compound is part of a broader class of organophosphorus compounds, which are notable for their applications in catalysis, chiral synthesis, and coordination chemistry . Its phosphoryl group confers unique electronic and steric properties, enhancing its utility as a ligand in transition-metal catalysis or as a stabilizing agent in polymers .
Properties
Molecular Formula |
C15H17O2P |
|---|---|
Molecular Weight |
260.27g/mol |
IUPAC Name |
1-diphenylphosphorylpropan-2-ol |
InChI |
InChI=1S/C15H17O2P/c1-13(16)12-18(17,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16H,12H2,1H3 |
InChI Key |
RVABRNREAZALPB-UHFFFAOYSA-N |
SMILES |
CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)O |
Canonical SMILES |
CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The phosphoryl group in 1-(diphenylphosphoryl)-2-propanol distinguishes it from sulfur- or oxygen-containing analogs (e.g., thioether or phenoxy groups), offering stronger electron-withdrawing effects and higher polarity.
- Compared to propranolol’s aromatic and amino substituents, the phosphoryl group in the target compound lacks basicity but provides steric bulk, influencing its binding interactions in catalytic systems .
Physicochemical Properties
Key Observations :
- The higher molecular weight and density of 1-(diphenylphosphoryl)-2-propanol compared to thioether or phenoxy analogs suggest increased lipophilicity, making it suitable for organic-phase reactions .
- Propranolol’s hydrochloride salt form (318.98 g/mol) highlights the impact of ionic functional groups on solubility and bioavailability, unlike the neutral phosphoryl group in the target compound .
Contrasting Mechanisms :
- demonstrates that even minor structural differences (e.g., 1-propanol vs. 2-propanol) drastically alter biological interactions, such as DNA compaction. Similarly, the phosphoryl group’s position in 1-(diphenylphosphoryl)-2-propanol likely influences its coordination geometry in catalytic systems .
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